Product packaging for 2,6-Diethylbenzo[d]oxazole(Cat. No.:)

2,6-Diethylbenzo[d]oxazole

Cat. No.: B12867372
M. Wt: 175.23 g/mol
InChI Key: ZWYZPVABLMEHAV-UHFFFAOYSA-N
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Description

2,6-Diethylbenzo[d]oxazole is a chemical compound based on the versatile benzo[d]oxazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This scaffold is known for its diverse biological activities, making it a valuable template for developing novel therapeutic agents. Researchers can utilize this specific derivative to explore its potential in multiple areas of pharmacological research. Compounds featuring the benzo[d]oxazole core have demonstrated potent inhibitory effects on various enzymes. For instance, 2-methylbenzo[d]oxazole derivatives have been identified as highly potent inhibitors of the monoamine oxidase (MAO) enzymes, which are key targets for treating neuropsychiatric and neurodegenerative disorders such as depression and Parkinson's disease . Similarly, 2-aryl benzoxazole carboxamide derivatives have shown exceptional activity as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them promising candidates for Alzheimer's disease research . The substitution pattern on the benzoxazole ring, particularly at the 2- and 6- positions, is critical for modulating its biological activity and interaction with enzyme binding sites . Beyond neuroscience, the benzoxazole scaffold is also being explored in oncology and infectious disease. Benzo[d]oxazole-2-thio derivatives have been synthesized and evaluated for their antitumor properties and antimicrobial activities, indicating the broad utility of this chemical family . The specific 2,6-diethyl substitution pattern on your compound of interest presents a unique opportunity for researchers to investigate the role of alkyl chain length and steric effects on biological potency and selectivity, contributing valuable structure-activity relationship (SAR) data. This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B12867372 2,6-Diethylbenzo[d]oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2,6-diethyl-1,3-benzoxazole

InChI

InChI=1S/C11H13NO/c1-3-8-5-6-9-10(7-8)13-11(4-2)12-9/h5-7H,3-4H2,1-2H3

InChI Key

ZWYZPVABLMEHAV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(O2)CC

Origin of Product

United States

Advanced Synthetic Methodologies for 2,6 Diethylbenzo D Oxazole and Its Derivatives

Lewis Acid Catalyzed Condensation Reactions for Benzo[d]oxazole Ring Formation

The core structure of 2,6-disubstituted benzobisoxazoles is typically constructed through the condensation of a diaminobenzene diol with an appropriate orthoester. cloudfront.net This reaction is often facilitated by an acid catalyst, which activates the orthoester for nucleophilic attack by the aminophenol. Lewis acids are particularly effective in promoting this cyclocondensation. mdpi.comacs.org

A highly efficient route to 2,6-disubstituted benzo[1,2-d:4,5-d']bisoxazoles involves the reaction of 2,5-diaminohydroquinone (DAHQ) with various orthoesters. cloudfront.net Traditional methods for synthesizing poly(benzobisoxazoles) often require harsh conditions, such as high temperatures in polyphosphoric acid, which limits the functional groups that can be incorporated. cloudfront.net The use of orthoesters provides a milder alternative.

Initial studies explored catalyst-free conditions, where the acid associated with the DAHQ starting material was sufficient to catalyze the reaction, albeit with moderate yields. cloudfront.net The introduction of catalytic amounts of Brønsted acids like sulfuric acid (H₂SO₄) showed a slight improvement in yield. cloudfront.net However, significant advancements were made using Lewis acid catalysts. For instance, yttrium triflate (Y(OTf)₃) proved to be a superior catalyst, leading to high yields at lower temperatures and allowing for simple product purification by precipitation. cloudfront.net

The reaction's efficiency is also influenced by the solvent and other additives. While the orthoester can serve as both reagent and solvent, using a co-solvent like dimethyl sulfoxide (B87167) (DMSO) can be beneficial. The addition of pyridine (B92270) has been shown to improve reaction outcomes, not by stabilizing the DMSO, but likely by neutralizing the acid coordinated to the DAHQ, thereby increasing its reactivity and preventing acid-catalyzed decomposition of the orthoester. cloudfront.net

Table 1: Synthesis of 2,6-Disubstituted Benzobisoxazoles via Condensation of DAHQ with Orthoesters cloudfront.net
OrthoesterCatalyst (5 mol %)SolventTemp (°C)Time (h)Yield (%)Product Substituent (R)
Triethyl orthoformateNoneOrthoester1301861-H
Triethyl orthoformateH₂SO₄Orthoester1301865-H
Triethyl orthoformateY(OTf)₃DMSO80491-H
Triethyl orthopropionateY(OTf)₃DMSO80489-Ethyl
Triethyl orthobutyrateY(OTf)₃DMSO80493-Propyl
Trimethyl orthovalerateY(OTf)₃DMSO80491-Butyl

To specifically synthesize 2,6-diethylbenzo[1,2-d:4,5-d']bisoxazole, the general condensation methodology is adapted by selecting the appropriate orthoester. The reaction of 2,5-diaminohydroquinone (DAHQ) with triethyl orthopropionate, in the presence of a Lewis acid catalyst like yttrium triflate, directly yields the desired 2,6-diethyl substituted product. This reaction proceeds cleanly and in high yield (89%) under optimized conditions, demonstrating the effectiveness of this strategic approach for creating specifically substituted benzobisoxazole building blocks. cloudfront.net

Cross-Coupling Strategies for Peripheral Derivatization

Peripheral functionalization of the 2,6-diethylbenzo[d]oxazole core is crucial for tuning its electronic and physical properties for specific applications. Cross-coupling reactions, such as Suzuki and Stille couplings, are powerful tools for this purpose, enabling the formation of new carbon-carbon bonds at specific positions on the aromatic framework. beilstein-journals.orgmdpi.comuwindsor.ca These reactions typically require a halogenated precursor, such as 4,8-dibromo-2,6-diethylbenzo[1,2-d:4,5-d']bis(oxazole), which can be synthesized and then used as a scaffold for further derivatization. molaid.com

The Suzuki-Miyaura cross-coupling reaction is one of the most versatile and widely used methods for forming C-C bonds. uwindsor.carsc.org It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex in the presence of a base. uwindsor.canih.gov

For the peripheral derivatization of the this compound system, a di-halogenated intermediate, such as 4,8-dibromo-2,6-diethylbenzo[1,2-d:4,5-d']bisoxazole, would serve as the organohalide partner. The general protocol involves:

Catalyst System : A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is commonly used. nih.gov The choice of ligand is critical and can influence reaction efficiency. rsc.org

Base : An inorganic base, like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is required to activate the organoboron species. nih.govmdpi.com

Solvent : Aprotic polar solvents like 1,4-dioxane (B91453) or dimethylformamide (DMF) are often employed. nih.gov

By reacting the dibromo-benzobisoxazole with various arylboronic acids under Suzuki conditions, a wide range of aryl or heteroaryl substituents can be introduced at the 4 and 8 positions of the core structure. This allows for the systematic modification of the molecule's conjugation length and electronic character.

Table 2: Representative Conditions for Suzuki Cross-Coupling nih.gov
OrganohalideOrganoboron ReagentCatalystBaseSolventConditions
Aryl Halide (e.g., Aryl Bromide)Arylboronic AcidPd(PPh₃)₄K₂CO₃1,4-DioxaneHeated (e.g., 110°C), under inert atmosphere

The Stille cross-coupling provides an alternative strategy for C-C bond formation, utilizing organotin reagents (organostannanes) in place of organoboron compounds. beilstein-journals.org This reaction is also catalyzed by palladium complexes and is known for its tolerance of a wide variety of functional groups. mdpi.com

The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps at the palladium center. For derivatizing the 4,8-dibromo-2,6-diethylbenzo[1,2-d:4,5-d']bisoxazole scaffold, the reaction would pair the di-bromide with a suitable arylstannane (Ar-SnR₃). While effective, a significant drawback of the Stille reaction is the toxicity and difficulty in removing the tin-containing byproducts, which makes the Suzuki coupling often preferable, especially for larger-scale syntheses. uwindsor.ca Nevertheless, it remains a valuable tool in the synthetic chemist's arsenal (B13267) for complex molecule construction. beilstein-journals.orgmdpi.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. sioc-journal.cn For the synthesis of benzoxazole (B165842) derivatives, several green chemistry approaches have been explored that could be adapted for the preparation of this compound. These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Key green strategies applicable to benzoxazole synthesis include:

Water as a Solvent : Performing reactions in water instead of volatile organic solvents is a primary goal of green chemistry. Efficient methods for synthesizing benzoxazole-2-thiols in water have been developed, suggesting that condensation reactions for other benzoxazoles could also be adapted to aqueous media. rsc.org

Biocatalysis : The use of enzymes or whole organisms as catalysts offers a highly selective and environmentally friendly alternative to metal catalysts. Hemoglobin and horseradish peroxidase have been shown to catalyze the synthesis of 2-substituted benzoxazoles, achieving high yields under mild conditions and avoiding harmful reagents. patsnap.com

Alternative Energy Sources : Microwave irradiation can dramatically reduce reaction times and improve yields in condensation reactions. sioc-journal.cn Visible-light-driven photocatalysis, using organic dyes like eosin (B541160) Y, has also been successfully employed for the aerobic oxidation of phenolic imines to form 2-arylbenzoxazoles, utilizing molecular oxygen as an inexpensive and green oxidant. rsc.org

Catalyst-Free or Milder Catalysts : Research into ammonium (B1175870) chloride (NH₄Cl) as a mild and inexpensive catalyst for the condensation of 2-aminophenol (B121084) with acids has shown promise, offering high yields under relatively mild conditions. jetir.org Similarly, fly ash, a waste by-product, has been investigated as a solid catalyst for the condensation of 2-aminophenol with aldehydes. nih.gov

Adapting these green principles to the synthesis of 2,6-diethylbenzo[1,2-d:4,5-d']bisoxazole could involve exploring the Lewis acid-catalyzed condensation in water or with a recyclable catalyst, or investigating biocatalytic routes to the core structure.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, accelerating reaction rates and often improving yields. mdpi.comresearchgate.net This technique is particularly effective for the synthesis of benzoxazoles, typically achieved through the condensation of a 2-aminophenol with a carboxylic acid or an aldehyde. researchgate.netresearchgate.net For the specific synthesis of this compound, this would involve the reaction of 2-amino-5-ethylphenol (B70056) with propanoic acid or its derivatives.

Microwave-assisted protocols can often be performed under solvent-free conditions, which aligns with the principles of green chemistry. scienceandtechnology.com.vn For instance, the direct coupling of carboxylic acids with 2-aminophenol has been successfully achieved under microwave irradiation without the need for a metal catalyst or solvent. researchgate.net In some cases, a solid support like silica (B1680970) gel is used. researchgate.net The use of an oxidant, such as iodine or manganese dioxide nanoparticles, can facilitate the cyclization when starting from aldehydes. researchgate.netscienceandtechnology.com.vn These methods are characterized by significantly shorter reaction times, often minutes compared to hours for conventional heating, and produce good to excellent yields. mdpi.comresearchgate.net

A study demonstrated the synthesis of 2,5-disubstituted benzoxazoles in good yields (67-90%) using iodine as an oxidant under solvent-free microwave conditions, highlighting the applicability of this method to substituted benzoxazoles. scienceandtechnology.com.vn Another approach utilizes a deep eutectic solvent (DES) as a catalyst under microwave irradiation, which enhances the heating transfer and promotes the reaction. mdpi.com

Starting MaterialsCatalyst/ReagentConditionsKey AdvantagesReference
2-Aminophenols + Carboxylic AcidsNone (Neat)Microwave (120-150 °C), 9-12 minSolvent-free, catalyst-free, rapid researchgate.net
2-Aminophenols + AldehydesIodineMicrowave, Solvent-freeHigh yields, mild oxidant scienceandtechnology.com.vn
2-Aminophenols + AldehydesMnO2 NanoparticlesMicrowaveEfficient oxidation, heterogeneous catalyst researchgate.net
2-Aminophenols + Benzaldehydes[CholineCl][oxalic acid] (DES)Microwave, Solvent-freeRecyclable catalyst, excellent yields mdpi.com

Ultrasound-Promoted Reaction Conditions

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green methodology for benzoxazole synthesis. Ultrasound irradiation enhances chemical reactivity through acoustic cavitation. This method has been successfully applied to the synthesis of 2-substituted benzoxazoles. nih.govtandfonline.com A general approach involves the condensation of 2-aminophenols with aldehydes or carboxylic acids. nih.govtandfonline.com

One notable protocol uses Amberlyst-15, a solid acid resin, as a recyclable catalyst in water under ultrasound irradiation. tandfonline.com This approach is environmentally friendly, avoiding hazardous organic solvents, and is operationally simple. tandfonline.com Another green method employs a magnetic nanomaterial-supported Lewis acidic ionic liquid (LAIL@MNP) as a catalyst for the reaction between 2-aminophenols and aromatic aldehydes under solvent-free ultrasound conditions. nih.gov This catalyst demonstrates good performance and can be recycled, although yields may be moderate compared to other methods. nih.gov The combination of ultrasound with ionic liquids has also been reported, where a catalyst system of KCN/[bmim]PF6 was used for the one-pot reaction of 2-aminophenol and aldehydes, resulting in excellent yields in short reaction times. researchgate.net These ultrasound-promoted conditions are generally mild and offer rapid synthesis of the benzoxazole core. nih.govresearchgate.net

Utilization of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of non-conventional solvents with unique properties like low vapor pressure, high thermal stability, and tunable characteristics. rsc.orgmdpi.com They have been employed as both sustainable media and catalysts for benzoxazole synthesis. mdpi.comresearchgate.net

Long-chained acidic ionic liquids have been shown to efficiently catalyze the intermolecular cyclization of 2-aminophenol to form benzoxazoles. ijpsonline.com In some cases, the ionic liquid can be reused multiple times without a significant drop in product yield. ijpsonline.com For example, the use of imidazolium (B1220033) ILs containing the [WO4]2- anion allows for a base-free oxidative synthesis of benzoxazoles using air as the oxidant. rsc.org

Deep eutectic solvents, formed by mixing two or more components like choline (B1196258) chloride and oxalic acid, are attractive alternatives due to their low cost, biodegradability, and simple preparation. mdpi.comrsc.org A highly efficient protocol for benzoxazole synthesis involves the use of [CholineCl][oxalic acid] as a catalyst under solvent-free microwave irradiation, yielding the desired products with high selectivity and conversion rates. mdpi.com The DES not only acts as a catalyst but also aids in the efficient transfer of microwave energy to the reactants. mdpi.com

Catalytic Synthesis Routes

The synthesis of the benzoxazole ring is often facilitated by a catalyst to improve reaction efficiency and selectivity. A wide variety of catalytic systems have been developed, primarily centered around transition metals, but also including organocatalysts and solid acids.

Copper Catalysts: Copper(II) triflate [Cu(OTf)2] has been used to catalyze the coupling of α-diazoketones with amides to form oxazoles. ijpsonline.com Copper acetate (B1210297) has also been employed for the oxidative coupling of aldehydes with o-aminophenol. researchgate.net

Palladium Catalysts: Palladium-catalyzed multicomponent reactions involving aryl halides, isocyanides, and amino alcohols can produce benzoxazoles in excellent yields. dokumen.pub These reactions proceed via palladium-mediated C-N and C-O bond formations in a single step. dokumen.pub

Zinc Catalysts: Zinc triflate has been reported as an effective catalyst for the synthesis of benzoxazoles from 2-aminophenol and aldehydes at reflux temperature in ethanol. researchgate.net

Ruthenium Catalysts: A heterogeneous Ru/C catalyst has been developed for the amination of 2-haloazoles, demonstrating the utility of ruthenium in modifying pre-formed azole rings. rsc.org

Solid Acid Catalysts: As mentioned previously, resins like Amberlyst-15 and silica-supported sodium hydrogen sulphate serve as efficient, recyclable heterogeneous catalysts for benzoxazole synthesis under various conditions. tandfonline.comresearchgate.net

Ionic Liquid Catalysts: Lewis acidic ionic liquids, sometimes supported on magnetic nanoparticles, can effectively catalyze the condensation of 2-aminophenols and aldehydes. nih.gov

Catalyst TypeExample CatalystReaction TypeKey FeaturesReference
CopperCu(OAc)2, Cu(OTf)2Oxidative Coupling / CyclizationInexpensive, efficient for coupling aldehydes researchgate.netijpsonline.com
PalladiumPd(OAc)2, NHC–Pd complexesMulticomponent Reactions / C-H ArylationHigh efficiency, versatile for complex couplings mdpi.comdokumen.pub
ZincZn(OTf)3CondensationEffective Lewis acid catalyst researchgate.net
HeterogeneousAmberlyst-15, NaHSO4-SiO2Condensation / CyclizationRecyclable, environmentally benign tandfonline.comresearchgate.net
Ionic LiquidLAIL@MNPCondensation / CyclizationGreen catalyst, recyclable, mild conditions nih.gov

Alternative and Emerging Synthetic Pathways to Benzoxazole Scaffolds Relevant to this compound

Beyond the traditional condensation of 2-aminophenols, alternative strategies are being explored that offer different synthetic disconnections for accessing the benzoxazole core.

Van Leusen Oxazole (B20620) Synthesis and its Applicability

The Van Leusen oxazole synthesis is a well-established method for forming the oxazole ring, first reported in 1972. nih.gov The classic reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC) to produce a 5-substituted oxazole. nih.govsemanticscholar.org The TosMIC molecule acts as a "C2N1" synthon in this process. nih.gov

While the standard Van Leusen reaction directly yields an oxazole, not a benzoxazole, its principles are relevant. nih.govwikipedia.org The direct application to form a benzoxazole from a phenol (B47542) derivative is not typical because the reaction constructs the five-membered ring from an aldehyde and TosMIC. However, modifications and extensions of this chemistry are noteworthy. For instance, a one-pot Van Leusen synthesis has been developed using ionic liquids as the solvent to produce 4,5-disubstituted oxazoles. nih.gov Furthermore, a microwave-assisted version of the Van Leusen reaction has been reported for synthesizing 5-aryl-1,3-oxazoles, highlighting the adaptability of this reaction to modern synthetic techniques. semanticscholar.org The applicability to the benzoxazole scaffold would likely require a specifically designed substrate that incorporates the phenolic ring and a reactive aldehyde or a related functional group that can participate in a modified Van Leusen-type cyclization.

Direct Synthesis from Carboxylic Acids and Isocyanides

Emerging pathways offer more direct routes to oxazole and benzoxazole structures from readily available starting materials. One such strategy involves the direct use of carboxylic acids and isocyanides. A recently developed method allows for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids and activated isocyanides, such as isocyanoacetates, using a triflylpyridinium reagent. acs.org This approach is notable for its broad substrate scope and good functional group tolerance. acs.org

More directly relevant to benzoxazole synthesis is a novel multicomponent reaction (MCR) involving a 2-aminophenol, an isocyanide, and a ketone, catalyzed by a Brønsted acid. nih.gov This reaction proceeds through an intramolecular trapping of a reactive nitrilium intermediate by the adjacent phenolic group, forming a benzoxazine (B1645224) intermediate which then rearranges or reacts further to yield the benzoxazole scaffold. nih.gov This MCR strategy provides a powerful and convergent method for constructing diverse heterocyclic scaffolds, including benzoxazoles, directly from three simple components. nih.gov Another approach uses 2-benzoyloxyphenyl isocyanides in an MCR, followed by hydrolysis, to generate asymmetric benzoxazoles. nih.gov These isocyanide-based methods represent a significant advancement, providing direct access to the benzoxazole core from fundamental building blocks.

Tandem Condensation Reactions for Benzoxazole Derivatives

A notable one-pot method for the synthesis of 2-alkyl-substituted benzoxazoles involves the reaction of 2-aminophenols with thioamides, promoted by triphenylbismuth (B1683265) dichloride. d-nb.infonih.govbeilstein-journals.org This process is effective for creating various 2-aryl- and 2-alkylbenzoxazoles under mild conditions. d-nb.infonih.gov The reaction proceeds via a proposed mechanism where triphenylbismuth dichloride activates the thioamide, facilitating a cyclodesulfurization pathway that leads to the formation of the benzoxazole ring.

The synthesis is typically carried out by reacting a substituted 2-aminophenol with a suitable thioamide in the presence of the promoter in a solvent like 1,2-dichloroethane (B1671644) at a moderate temperature. nih.gov This methodology has been successfully applied to the synthesis of various 2-substituted benzoxazoles, including those with alkyl groups at the 2-position. d-nb.infobeilstein-journals.org

For instance, the reaction of 4-methyl-2-aminophenol with N-phenylthioacetamide under these conditions yields 2,6-dimethylbenzoxazole. While the direct synthesis of this compound is not explicitly detailed, the existing research strongly supports that the reaction of 4-ethyl-2-aminophenol with N-phenylthiopropanamide would analogously produce the target compound. The reaction conditions are generally mild and tolerate a range of functional groups on the 2-aminophenol ring. d-nb.info

Detailed research findings have demonstrated the versatility of this tandem reaction. The table below summarizes the synthesis of various 2-alkyl and 2-aryl substituted benzoxazoles using the triphenylbismuth dichloride-promoted method, showcasing the scope of the reaction with different substituted 2-aminophenols and thioamides. nih.gov

Entry2-Aminophenol DerivativeThioamide DerivativeProductYield (%)
12-AminophenolN-Phenylthioacetamide2-Methylbenzoxazole85
24-Methyl-2-aminophenolN-Phenylthioacetamide2,6-Dimethylbenzoxazole88
34-Chloro-2-aminophenolN-Phenylthioacetamide6-Chloro-2-methylbenzoxazole82
42-AminophenolN-Phenylthiopropanamide2-Ethylbenzoxazole83
52-AminophenolN-Phenylbenzothioamide2-Phenylbenzoxazole95
64-Methoxy-2-aminophenolN-Phenylbenzothioamide6-Methoxy-2-phenylbenzoxazole93

Reaction Conditions: 2-aminophenol (0.5 mmol), thioamide (1.0 mmol), and Ph3BiCl2 (1.0 mmol) in 1,2-dichloroethane at 60 °C. Data sourced from nih.gov.

The efficiency of this one-pot synthesis highlights the advantages of tandem strategies in constructing substituted benzoxazole cores. The ability to employ readily available starting materials and achieve high yields under mild conditions makes it a significant methodology in the synthesis of this class of compounds. d-nb.infonih.govbeilstein-journals.org

Advanced Spectroscopic and Analytical Characterization of 2,6 Diethylbenzo D Oxazole Systems

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are powerful tools to investigate the electronic transitions and photophysical properties of organic molecules.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

For benzoxazole (B165842) derivatives, UV-Vis absorption spectra are typically recorded in a suitable solvent, such as chloroform (B151607) or dimethyl sulfoxide (B87167). The spectra reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from the ground state to various excited states. These transitions are often of a π-π* nature within the conjugated system of the benzoxazole core. The position and intensity of the absorption maxima (λmax) can be influenced by the substitution pattern on the benzene (B151609) and oxazole (B20620) rings. For 2,6-Diethylbenzo[d]oxazole, one would expect characteristic absorption bands in the UV region, but specific λmax values are not documented.

Photoluminescence (PL) Spectroscopy and Quantum Yield Analysis

Photoluminescence spectroscopy is used to study the emission of light from a molecule after it has absorbed photons. For fluorescent compounds like many benzoxazole derivatives, this involves measuring the fluorescence spectrum, which provides information about the energy of the emitted photons and the Stokes shift (the difference between the absorption and emission maxima). The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a key parameter that would be determined. However, no specific emission spectra or quantum yield data have been reported for this compound.

Photoelectron Spectroscopy for Electronic Structure Elucidation

Photoelectron spectroscopy provides direct insight into the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons.

Ultraviolet Photoelectron Spectroscopy (UPS) for HOMO Level Determination

UPS is particularly useful for determining the energy of the Highest Occupied Molecular Orbital (HOMO). This is a critical parameter for understanding the electron-donating ability of a molecule, which is important for applications in organic electronics. While the HOMO level of various functionalized benzoxazoles has been investigated, specific UPS data for this compound is not available in the literature.

High-Resolution Mass Spectrometry for Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the molecular weight of a compound, which allows for the confirmation of its elemental composition. For this compound (C₁₁H₁₃NO), the exact mass would be calculated and compared to the experimentally measured value to confirm its identity. Fragmentation patterns observed in the mass spectrum can also provide structural information. While general fragmentation pathways for oxazoles have been studied, a specific mass spectrum for the 2,6-diethyl derivative is not published.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each hydrogen and carbon atom in this compound, allowing for unambiguous confirmation of its structure. Characteristic chemical shifts and coupling constants would be expected for the aromatic protons and the ethyl substituents. Despite the routine use of NMR for the characterization of new compounds, specific ¹H and ¹³C NMR data for this compound have not been reported in the searched literature.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthesized organic compounds like this compound. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are primary techniques used, often coupled with mass spectrometry (MS) for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds such as benzoxazole derivatives. In a typical application, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides information about their mass-to-charge ratio, enabling identification.

For the analysis of benzoxazole derivatives, a common setup involves an Agilent GC system equipped with a mass selective detector. nih.gov A capillary column like the DB-5MS (30 m × 250 μm × 0.25 μm) is often employed. nih.gov The reaction progress and purity of synthesized benzoxazole compounds can be monitored by GC-MS analysis. nih.gov

Column Chromatography:

For the purification of benzoxazole derivatives on a preparative scale, column chromatography is a standard procedure. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. A solvent system, or eluent, is chosen to move the components down the column at different rates. For instance, a mixture of acetone (B3395972) and n-hexane (e.g., a 10:90 ratio) has been successfully used for the purification of certain benzoxazole derivatives. nih.gov

Thin-Layer Chromatography (TLC):

Thin-layer chromatography is a rapid and effective method for monitoring the progress of chemical reactions and assessing the purity of the products. nih.gov For benzoxazole derivatives, silica gel plates are commonly used as the stationary phase, with a mobile phase such as a mixture of chloroform and methanol. nih.gov

Technique Stationary Phase Mobile Phase/Eluent Application
GC-MSDB-5MS Capillary Column-Purity assessment, reaction monitoring
Column ChromatographySilica GelAcetone/n-hexane (10:90)Purification of product
Thin-Layer ChromatographySilica GelChloroform/MethanolReaction monitoring, purity check

X-ray Diffraction Studies for Solid-State Structure

In a typical X-ray crystallography experiment, a single crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the crystal, which in turn reveals the precise positions of the atoms in the molecule. This information allows for the determination of bond lengths, bond angles, and intermolecular interactions in the solid state.

For example, the crystal structure of 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole was determined to have a triclinic symmetry. researchgate.net Similarly, studies on other heterocyclic systems fused with benzimidazole, a related scaffold, have been successfully characterized using single-crystal X-ray diffraction, revealing details about their molecular geometry and packing in the solid state. mdpi.com The analysis of various substituted benzoxazole and related heterocyclic compounds has shown that they can crystallize in different crystal systems, such as monoclinic and triclinic, depending on their specific molecular structure and the crystallization conditions. mdpi.com

Theoretical and Computational Chemistry of 2,6 Diethylbenzo D Oxazole Systems

Electronic Structure Calculations

Electronic structure calculations are fundamental in predicting the behavior of molecular systems. For benzoxazole (B165842) derivatives, these calculations are pivotal in understanding their photophysical and chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for determining ground state properties. In the study of benzoxazole derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or 6-31+G(d), are utilized to optimize molecular geometry and analyze molecular properties. doaj.orgsemanticscholar.org

The introduction of alkyl substituents, such as the two ethyl groups in 2,6-Diethylbenzo[d]oxazole, is expected to influence the electronic distribution and geometry of the parent benzoxazole ring. The electron-donating nature of alkyl groups can affect bond lengths and angles within the molecule. DFT calculations on similar substituted benzoxazoles have demonstrated that the calculated bond lengths and angles are generally in good agreement with experimental values obtained from X-ray crystallography. semanticscholar.org The calculated ground state properties provide a solid foundation for further analysis, including the investigation of excited states and molecular orbitals. researchgate.net

Table 1: Representative Ground State Properties of Substituted Benzoxazoles Calculated by DFT

PropertyBenzoxazole2-Methylbenzoxazole2-Phenylbenzoxazole
Total Energy (Hartree) -397.5-436.8-628.9
Dipole Moment (Debye) 1.51.82.1
Methodology B3LYP/6-31G(d)B3LYP/6-31G(d)B3LYP/6-31G(d)

Note: The data in this table is representative and compiled from general findings on substituted benzoxazoles to illustrate expected trends.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. This method is particularly useful for predicting absorption and emission spectra. researchgate.net For benzoxazole and its derivatives, TD-DFT calculations have been successfully employed to determine the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima observed in UV-Vis spectroscopy. researchgate.netnih.gov

The calculations are typically performed on the DFT-optimized ground state geometry. researchgate.net The choice of functional and basis set, such as B3LYP/6-31+G(d), has been shown to provide results that are in good agreement with experimental data for similar compounds. researchgate.net The presence of electron-donating ethyl groups in this compound is anticipated to cause a red shift (a shift to longer wavelengths) in the absorption and emission spectra compared to the unsubstituted benzoxazole, a phenomenon that can be accurately modeled by TD-DFT. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.comyoutube.com The energies of these orbitals are crucial in determining the electronic behavior of a molecule. For benzoxazole derivatives, the HOMO is typically delocalized over the entire molecule, with significant contributions from the benzene (B151609) ring, while the LUMO is also delocalized, often with a notable presence on the oxazole (B20620) ring. researchgate.net

The introduction of substituents can significantly alter the energies of the HOMO and LUMO. Electron-donating groups, like the ethyl groups in this compound, are expected to raise the energy of the HOMO, making the molecule a better electron donor. rsc.org This, in turn, affects the molecule's reactivity and its interaction with other chemical species.

The energy difference between the HOMO and LUMO is known as the band gap energy (Egap). semanticscholar.org This value is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller band gap generally implies higher reactivity and easier electronic excitation. semanticscholar.org

In substituted benzoxazoles, the nature and position of the substituent have a pronounced effect on the band gap. Electron-donating groups tend to decrease the HOMO-LUMO gap, which can lead to a red shift in the absorption spectrum. nankai.edu.cn For this compound, the ethyl groups are expected to lower the band gap compared to the parent benzoxazole. Computational studies on various substituted benzoxazoles have shown that the calculated HOMO-LUMO gap can be a reliable indicator of their electronic properties and potential applications in materials science. semanticscholar.org

Table 2: Representative Frontier Molecular Orbital Energies and Band Gaps of Substituted Benzoxazoles

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
Benzoxazole -6.5-1.25.3
2-Methylbenzoxazole -6.3-1.15.2
2,5-Dimethylbenzoxazole -6.1-1.05.1

Note: The data in this table is representative and based on general computational findings for substituted benzoxazoles to illustrate expected trends.

The analysis of electron density distribution provides a detailed picture of the charge distribution within a molecule and is crucial for understanding its reactivity and intermolecular interactions. nih.gov The electron density, which can be computed and is an observable quantity, reveals insights into chemical bonding that complement the molecular orbital picture. nih.govshaoxc.com

In benzoxazole systems, the electron density is not uniformly distributed. The heteroatoms (nitrogen and oxygen) in the oxazole ring create a dipole moment and influence the electrostatic potential of the molecule. The attachment of ethyl groups at the 2 and 6 positions in this compound would further modify this distribution. The electron-donating nature of the ethyl groups would likely increase the electron density on the benzoxazole core, particularly at the ortho and para positions relative to the substituents. This increased electron density can influence how the molecule interacts with electrophiles and nucleophiles.

Conformational Analysis and Steric Hindrance Effects of this compound Systems

Dihedral Angle Analysis and Planarity Assessment

The benzoxazole core, a fused bicyclic system, is inherently planar. However, the introduction of substituents, particularly at the 2 and 6 positions, can induce deviations from planarity. A key parameter in assessing this is the dihedral angle, which describes the angle between four sequentially bonded atoms. In the context of this compound, the dihedral angles involving the ethyl substituents and the benzoxazole ring are of particular interest.

Computational studies on substituted benzoxazoles have shown that the degree of planarity can be influenced by the nature and position of the substituents. For this compound, density functional theory (DFT) calculations would be employed to optimize the molecular geometry and determine the key dihedral angles. It is hypothesized that the ethyl groups at the 2 and 6 positions will likely adopt conformations that minimize steric clash with the benzoxazole ring and with each other.

A hypothetical dihedral angle analysis for a representative 2,6-disubstituted benzoxazole system is presented in the table below. This data illustrates how computational methods can quantify the planarity of the molecule.

Dihedral AngleCalculated Value (Degrees)Implication for Planarity
C(7a)-C(7)-C(8)-C(9)~0°Indicates planarity of the benzene ring component.
O(3)-C(2)-C(1')-C(2')VariableDescribes the orientation of the ethyl group at the 2-position relative to the oxazole ring. A value near 90° would suggest a perpendicular orientation to minimize steric hindrance.
C(5)-C(6)-C(1'')-C(2'')VariableDescribes the orientation of the ethyl group at the 6-position relative to the benzene ring. Free rotation is expected, but certain conformations will be energetically favored.

Influence of Alkyl Substituents on Molecular Conformation

The ethyl groups at the 2 and 6 positions of the benzoxazole core exert significant steric and electronic effects that dictate the molecule's preferred conformation. The ethyl group at the 2-position, being adjacent to the oxazole nitrogen and part of the five-membered ring, experiences a different chemical environment compared to the ethyl group at the 6-position on the benzene ring.

The presence of the ethyl group at the 6-position can also influence the electronic properties of the benzene ring through inductive effects, which in turn can have a minor impact on the geometry of the benzoxazole system.

Molecular Dynamics Simulations (if applied to these systems)

For a molecule like this compound, an MD simulation would typically involve placing the molecule in a simulated environment, such as a solvent box of water or an organic solvent, and then solving Newton's equations of motion for all atoms in the system. This allows for the exploration of:

Conformational Dynamics: How the molecule flexes, and how the ethyl groups rotate and interact with the solvent and with each other over time.

Solvation Effects: The arrangement of solvent molecules around the solute and its influence on the conformational preferences of this compound.

Intermolecular Interactions: If other molecules are present in the simulation, MD can be used to study how this compound interacts with them, for example, its potential to aggregate or bind to a receptor.

A hypothetical summary of the insights that could be gained from an MD simulation of this compound is presented in the table below.

Simulation ParameterPotential Insight for this compound
Root Mean Square Deviation (RMSD)Indicates the stability of the benzoxazole core and the flexibility of the ethyl substituents over the simulation time.
Radial Distribution Function (RDF)Provides information on the solvation shell structure around the molecule, highlighting specific interactions with the solvent.
Analysis of Torsional AnglesReveals the dynamic range of motion of the ethyl groups and the preferred dihedral angles in a dynamic environment.

Structure-Property Relationship Predictions based on Computational Data

Computational chemistry is a powerful tool for predicting the properties of molecules based on their structure, a field broadly known as Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship studies. For this compound, computational data can be used to predict a range of properties, from its electronic and optical characteristics to its potential biological activity.

The electronic properties of this compound can be predicted using DFT calculations. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly important. The HOMO-LUMO gap is a good indicator of the molecule's chemical reactivity and its potential as an electronic material. The ethyl groups, being electron-donating, are expected to raise the HOMO energy level compared to the unsubstituted benzoxazole, which would likely result in a smaller HOMO-LUMO gap.

Furthermore, computational methods can be used to predict the reactivity of the molecule by calculating parameters such as the electrostatic potential surface, which indicates the electron-rich and electron-poor regions of the molecule. This information can be used to predict how this compound might interact with other molecules.

In the context of drug design, if a biological target for benzoxazole derivatives is known, molecular docking simulations can be performed to predict the binding affinity of this compound to the target's active site. rsc.org These predictions can then be used to guide the synthesis of new derivatives with improved activity.

A summary of the predicted structure-property relationships for this compound based on computational data from related systems is presented in the table below.

Structural FeaturePredicted PropertyComputational Method
Fused aromatic benzoxazole corePotential for fluorescence and use as a molecular probe.Time-Dependent DFT (TD-DFT)
Electron-donating ethyl groupsIncreased electron density in the benzoxazole ring system, potentially leading to a red-shift in absorption and emission spectra.DFT
Overall molecular shape and lipophilicityPotential for biological activity, such as antimicrobial or anticancer effects, based on QSAR models of similar benzoxazole derivatives. mdpi.comQSAR, Molecular Docking

Chemical Reactivity and Derivatization Strategies for 2,6 Diethylbenzo D Oxazole

Electrophilic Aromatic Substitution Reactions at the Oxazole (B20620) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In the context of benzoxazoles, substitution can theoretically occur on the fused benzene (B151609) ring or, less commonly, on the oxazole ring itself. The oxazole ring is generally considered electron-deficient, making electrophilic attack on its carbon atoms difficult unless activating groups are present. pharmaguideline.comsemanticscholar.org Electrophilic substitution on the parent oxazole typically occurs at the C5 position. wikipedia.org

For 2,6-diethylbenzo[d]oxazole, electrophilic attack is far more likely to occur on the carbocyclic benzene ring, which is activated by the fused oxazole ring and the C6-ethyl group. The fused oxazole ring's oxygen atom directs electrophiles to the ortho (C7) and para (C5) positions. The C6-ethyl group, also an ortho-, para-director, reinforces this directing effect. wikipedia.org Consequently, electrophiles will preferentially attack the C5 and C7 positions. The relative ratio of substitution at these positions would be influenced by steric hindrance from the adjacent C6-ethyl group.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂), typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.org

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl/acyl halide and a strong Lewis acid like aluminum trichloride. wikipedia.org

Reaction Typical Reagents Predicted Position of Substitution
NitrationHNO₃, H₂SO₄C5 and C7
BrominationBr₂, FeBr₃C5 and C7
Friedel-Crafts AcylationRCOCl, AlCl₃C5 and C7 (potential for C7 to be sterically hindered)

Nucleophilic Substitution Reactions at Specific Positions

Nucleophilic substitution reactions on the benzoxazole (B165842) core are less common than electrophilic substitutions and typically require specific activation. byjus.comlibretexts.org The most reactive position for nucleophilic attack on the benzoxazole ring system is the C2 position, especially if it bears a good leaving group. organic-chemistry.org This is because the electronegative nitrogen and oxygen atoms can stabilize the negative charge in the transition state.

In this compound, the C2 position is occupied by an ethyl group, which is not a leaving group. Therefore, direct nucleophilic substitution at this position is not feasible. For substitution to occur, the C2-ethyl group would first need to be converted into a suitable leaving group, which is a challenging transformation.

However, nucleophilic aromatic substitution (SNAr) could occur on the benzene ring if a good leaving group (like a halide) were present at a position activated by an electron-withdrawing group. In the parent this compound, which lacks such features, SNAr reactions are not a primary mode of reactivity. It is possible to synthesize 2-aminobenzoxazoles via electrochemically promoted coupling of benzoxazoles and amines, which proceeds through a nucleophilic mechanism. organic-chemistry.org

Position Feasibility for Nucleophilic Substitution Reasoning
C2UnlikelyThe ethyl group is a poor leaving group.
Benzene Ring (C4, C5, C7)UnlikelyRequires the presence of a good leaving group and activation by electron-withdrawing groups, which are absent.

Ring-Opening and Ring-Cleavage Reactions

The oxazole ring of benzoxazoles can be opened under various conditions, providing a pathway to highly functionalized o-aminophenol derivatives. This strategy is a significant aspect of benzoxazole chemistry.

Catalytic methods often employ transition metals. For example, a copper-catalyzed reaction involving benzoxazole, ethyl diazoacetate, and water leads to the formation of a complex molecule where the azole ring has opened, incorporating amine, aldehyde, hydroxyl, and carboxylate functional groups. acs.org Another approach utilizes CuFe₂O₄ superparamagnetic nanoparticles as a recyclable catalyst for the ring-opening of benzoxazoles with iodoarenes to generate triphenylamines. researchgate.net

Ring-opening can also be merged with subsequent cyclization reactions. A facile method involves the ring opening of benzoxazoles with secondary amines, followed by an iron-catalyzed oxidative cyclization to yield 2-aminobenzoxazoles. rsc.org Similarly, a cascade reaction catalyzed by Yttrium(III) triflate (Y(OTf)₃) with propargyl alcohols involves a ring-opening and regioselective ring-closure process to form 1,4-benzoxazine scaffolds. rsc.org

Reaction Type Reagents/Catalyst Product Type Reference
Ring Opening/FunctionalizationTpᴮʳ³Cu(NCMe), ethyl diazoacetate, H₂OFunctionalized substituted benzenes acs.org
Ring Opening/ArylaminationIodoarenes, CuFe₂O₄ nanoparticles2-(diphenylamino)phenol derivatives researchgate.net
Ring Opening/Amination/CyclizationSecondary amines, FeCl₃, H₂O₂2-Aminobenzoxazoles rsc.org
Ring Opening/Annulation CascadePropargylic alcohols, Y(OTf)₃1,4-Benzoxazine derivatives rsc.org

Cycloaddition Reactions, including Diels-Alder Processes

While the parent oxazole can act as a diene in Diels-Alder reactions, this reactivity is less common for the more aromatic and stable benzoxazole system. pharmaguideline.comwikipedia.org However, benzoxazoles can participate in other types of cycloaddition reactions, particularly those that involve dearomatization of the benzene ring.

A notable example is the triphenylphosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with 1,2-diphenylcyclopropenone. nih.gov In this reaction, the phosphine (B1218219) catalyst activates the strained cyclopropenone, which then undergoes a nucleophilic dearomative attack from the benzoxazole. The subsequent cyclization and catalyst elimination yield complex benzopyrrolo-oxazolone products. nih.gov This reaction proceeds well with various C5-substituted benzoxazoles, including those with electron-donating groups, suggesting that this compound would be a suitable substrate. nih.gov

Reaction Type Reagents Catalyst Product Reference
Dearomative [3+2] Cycloaddition1,2-DiphenylcyclopropenoneTriphenylphosphine (PPh₃)Benzopyrrolo-oxazolone derivative nih.gov

N-Alkylation and Quaternization of the Oxazole Nitrogen

The nitrogen atom in the oxazole ring (N3) possesses a lone pair of electrons and can act as a nucleophile, although benzoxazoles are weak bases. wikipedia.org This allows for N-alkylation reactions with suitable alkylating agents, such as alkyl halides, to form N-alkylbenzoxazolium salts. pharmaguideline.comresearchgate.net This process is also known as quaternization.

The reaction involves the attack of the nitrogen atom on the electrophilic carbon of the alkylating agent, displacing the leaving group and forming a new N-C bond. The resulting product is a quaternary ammonium (B1175870) salt, which carries a positive charge on the nitrogen atom. These benzoxazolium salts are often more reactive than the neutral parent molecule and can be used as intermediates in further synthetic transformations. The presence of the C2-ethyl group in this compound might introduce some steric hindrance, potentially slowing the rate of N-alkylation compared to an unsubstituted benzoxazole.

Alkylating Agent Product
Methyl Iodide (CH₃I)3-Methyl-2,6-diethylbenzo[d]oxazol-3-ium iodide
Ethyl Bromide (CH₃CH₂Br)3-Ethyl-2,6-diethylbenzo[d]oxazol-3-ium bromide
Benzyl Chloride (BnCl)3-Benzyl-2,6-diethylbenzo[d]oxazol-3-ium chloride

Functionalization of Ethyl Groups at the 2,6-Positions (if applicable)

Direct functionalization of the ethyl groups on this compound is plausible, drawing upon standard reactions of alkyl groups attached to aromatic or heterocyclic systems. The methylene (B1212753) (-CH₂-) protons of the ethyl groups are in a "benzylic-like" position, making them susceptible to radical and oxidation reactions.

Free-Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), selective bromination at the benzylic-like carbon of either ethyl group could be achieved. This would yield 2-(1-bromoethyl)-6-ethylbenzo[d]oxazole or 2-ethyl-6-(1-bromoethyl)benzo[d]oxazole, which are valuable intermediates for further nucleophilic substitution.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, could potentially oxidize the ethyl groups. Under harsh conditions, this could lead to the corresponding carboxylic acids (benzo[d]oxazole-2,6-dicarboxylic acid). Milder conditions might allow for oxidation to the corresponding ketones (2-acetyl-6-ethylbenzo[d]oxazole and its isomer).

Deprotonation/Alkylation: The C2-ethyl group's methylene protons are adjacent to the C=N bond, making them slightly acidic. Treatment with a very strong base, such as an organolithium reagent, could lead to deprotonation to form a carbanion. This nucleophilic species could then be trapped with an electrophile (e.g., an alkyl halide) to extend the carbon chain at the C2-position.

Reaction Type Reagents Potential Product(s)
Radical BrominationN-Bromosuccinimide (NBS), AIBN1-Bromoethyl derivatives at C2 and/or C6
OxidationKMnO₄, heatCarboxylic acid derivatives at C2 and/or C6
Deprotonation/Alkylation (at C2-ethyl)1. n-BuLi; 2. R-X2-(1-Alkylpropyl)benzo[d]oxazole derivative

Role of 2,6 Diethylbenzo D Oxazole As a Synthetic Intermediate

Precursor in the Synthesis of Extended π-Conjugated Systems

While direct studies detailing the use of 2,6-Diethylbenzo[d]oxazole in the synthesis of extended π-conjugated systems are not extensively documented, the broader class of benzobisoxazole derivatives has been successfully employed in the creation of novel conjugated polymers. For instance, research has demonstrated the synthesis of benzobisoxazole-based polymers for applications in organic thin-film transistors. nih.govbwise.kr These polymers often exhibit desirable electronic properties due to the electron-deficient nature of the benzobisoxazole unit. The synthesis of such polymers typically involves the polycondensation of a dibrominated benzobisoxazole monomer with a suitable co-monomer. nih.gov The presence of alkyl chains, such as the diethyl groups in this compound, is crucial for ensuring solubility of the resulting polymers, which is a key factor for their processability into thin films. nih.govbwise.kr

The general synthetic strategy towards these π-conjugated polymers suggests that a di-functionalized this compound could serve as a valuable monomer. The diethyl substituents would enhance the solubility of the resulting polymer, a critical aspect for its application in electronic devices.

Polymer TypeMonomer UnitsPotential Application
Donor-Acceptor PolymerBenzobisoxazole and Thiophene DerivativesOrganic Thin-Film Transistors
π-Conjugated PolymerBenzotriazole and Thiophene DerivativesOrganic Light-Emitting Diodes

Building Block for Complex Heterocyclic Structures

The oxazole (B20620) ring within this compound is a key functional group that can participate in various cycloaddition reactions, making it a versatile building block for the synthesis of more complex heterocyclic structures. The Diels-Alder reaction, in particular, stands out as a powerful tool for constructing new ring systems. Oxazoles can function as dienes in [4+2] cycloaddition reactions with a variety of dienophiles, including alkenes and alkynes. nih.govresearchgate.netresearchgate.net

The reaction of an oxazole with an alkyne, for instance, typically leads to the formation of a furan (B31954) derivative through a Diels-Alder/retro-Diels-Alder sequence. researchgate.netresearchgate.net This transformation is a valuable method for accessing highly substituted furans. Similarly, the reaction with alkenes can yield pyridine (B92270) derivatives, although this often requires subsequent elimination of water. researchgate.net The ethyl groups at the 2 and 6 positions of the benzoxazole (B165842) core in this compound would be expected to influence the reactivity and regioselectivity of these cycloaddition reactions.

Intermediate in the Formation of Functional Materials

The potential for this compound to serve as an intermediate in the formation of functional materials is closely linked to its role as a precursor for π-conjugated systems. Functional materials, such as those used in organic electronics, often rely on molecules with tailored electronic and photophysical properties. Benzoxazole derivatives have been incorporated into the structure of sensitizers for dye-sensitized solar cells (DSSCs). atbuftejoste.com.ng These sensitizers typically possess a donor-π-acceptor (D-π-A) architecture, where the benzoxazole moiety can act as part of the π-conjugated bridge or as an acceptor unit.

Applications in Pyridine and Pyridoxine (B80251) Synthesis

This methodology is famously applied in the synthesis of pyridoxine, also known as Vitamin B6. researchgate.netnih.gov In these syntheses, a substituted oxazole is reacted with a dienophile to construct the core pyridine structure of the vitamin. Although specific industrial syntheses of pyridoxine may not explicitly use this compound, the underlying chemical principle demonstrates the potential of this compound as an intermediate for accessing the pyridine scaffold. The ethyl groups on the benzoxazole ring would ultimately become substituents on the resulting pyridine, offering a route to novel pyridine derivatives.

ReactionReactantsProduct
Diels-AlderOxazole + AlkenePyridine (after elimination)
Diels-Alder/retro-Diels-AlderOxazole + AlkyneFuran

Advanced Applications of 2,6 Diethylbenzo D Oxazole in Materials Science

Application in Organic Light-Emitting Diodes (OLEDs) as Blue Emitters

Currently, there is a lack of specific research data on the use of 2,6-Diethylbenzo[d]oxazole as a blue emitter in Organic Light-Emitting Diodes (OLEDs). The development of efficient and stable blue emitters is a critical area of OLED research, and various molecular structures are being explored. While some benzoxazole (B165842) derivatives have been investigated for their potential in OLEDs, the performance and characteristics of this compound in this context have not been reported.

Potential in Field-Effect Transistors (FETs)

The potential of this compound in Field-Effect Transistors (FETs) has not been specifically investigated in available research. The performance of organic field-effect transistors (OFETs) is highly dependent on the molecular structure and solid-state packing of the organic semiconductor used. Although some novel donor-acceptor-donor based small molecules containing different heterocyclic spacers have been synthesized and evaluated for their OFET applications, studies dedicated to this compound are absent from the current body of scientific literature.

Role in Photovoltaic Cells (PVCs)

There is no available research detailing the role or potential of this compound in photovoltaic cells (PVCs). The design of organic materials for PVCs focuses on optimizing parameters such as light absorption, charge separation, and charge transport. While various organic compounds are being explored for this purpose, the specific contributions of this compound to photovoltaic performance have not been a subject of published research.

Design and Development for Sensing Technologies (e.g., chemosensors)

The application of this compound in the design and development of sensing technologies, such as chemosensors, is not documented in the available literature. Research in the area of chemosensors often involves the synthesis of novel compounds with specific recognition and signaling capabilities. While some oxazole-derived chemosensors have been developed for the detection of metal ions, there are no specific reports on the use of this compound for such applications.

Utility as Dyes in Materials Science

Information regarding the utility of this compound as a dye in materials science is not present in the current scientific literature. The properties of a compound as a dye, such as its absorption and emission spectra, color, and stability, are crucial for its application in materials. However, such characterization for this compound has not been reported.

Interactions of Benzo D Oxazole Derivatives with Biological Macromolecules: Mechanistic Studies

Enzyme Inhibition Studies: Molecular Mechanisms

The benzoxazole (B165842) moiety has been identified as a key pharmacophore in the design of various enzyme inhibitors. The specific substitutions on the benzoxazole ring system play a crucial role in modulating the potency and selectivity of these inhibitors.

Tyrosinase Inhibition Mechanisms of Substituted Benzoxazole Derivatives

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the development of skin-lightening agents. Phenolic compounds bearing a 2-phenylbenzo[d]oxazole scaffold have been investigated as tyrosinase inhibitors.

Certain derivatives, particularly those with a resorcinol structure, have demonstrated potent inhibitory activity against mushroom tyrosinase. For instance, compounds featuring a resorcinol moiety have exhibited significantly stronger inhibition than the well-known tyrosinase inhibitor, kojic acid. The position of hydroxyl groups on the 2-phenyl ring dramatically influences the inhibitory potency. A hydroxyl group at the R³ position significantly increases inhibitory activity, while its presence at the R⁴ position tends to reduce it. Kinetic studies have revealed that these 2-phenylbenzo[d]oxazole derivatives act as competitive inhibitors of tyrosinase. This suggests that they bind to the active site of the enzyme, likely through interactions with the copper ions present in the catalytic center, thereby preventing the binding of the natural substrate, L-tyrosine.

Table 1: Tyrosinase Inhibitory Activity of Selected 2-Phenylbenzo[d]oxazole Derivatives

Compound Substituents IC₅₀ (µM) Inhibition Type
Derivative A 3-OH, 5-OH 0.51 Competitive
Derivative B 3-OH 2.35 Competitive
Derivative C 4-OH 15.2 Competitive
Kojic Acid - 14.33 Competitive

Cholinesterase Inhibition Mechanisms

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the regulation of cholinergic neurotransmission, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. A variety of benzoxazole derivatives have been synthesized and evaluated as potent inhibitors of these enzymes.

Structure-activity relationship studies have shown that the nature and position of substituents on the benzoxazole ring are critical for inhibitory activity. For example, 2-aryl-6-carboxamide benzoxazole derivatives have been found to be potent, selective, and mixed-type dual inhibitors of both AChE and BChE. Kinetic analyses have demonstrated that these compounds bind simultaneously to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases. This dual binding is a key feature of their inhibitory mechanism, leading to potent inhibition. Molecular docking studies have further elucidated these interactions, showing that the benzoxazole core and its substituents form hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site gorge of the enzymes.

Table 2: Cholinesterase Inhibitory Activity of Representative Benzoxazole Derivatives

Compound Target Enzyme IC₅₀ (nM) Inhibition Type
Compound 36 AChE 12.62 Mixed-type
BChE 25.45 Mixed-type
Donepezil AChE 69.3 Mixed-type
BChE 63.0 Mixed-type

Inhibition Studies of Other Enzymes (e.g., DapE, G6PD where mechanisms are explored)

While the inhibition of tyrosinase and cholinesterases by benzoxazole derivatives has been well-documented, their interaction with other enzymes is an area of ongoing research.

N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE): DapE is a bacterial enzyme essential for lysine biosynthesis, making it an attractive target for novel antibiotics. To date, there is a lack of specific studies on the inhibition of DapE by benzoxazole derivatives. However, research on other heterocyclic scaffolds as DapE inhibitors is prevalent. For instance, computational screening and high-throughput screening have identified various compounds, including indoline sulfonamides and cyclobutanone derivatives, as potential DapE inhibitors. These studies often highlight the importance of zinc-binding groups in the inhibitor structure to interact with the di-zinc center of the enzyme's active site.

Glucose-6-phosphate dehydrogenase (G6PD): G6PD is the rate-limiting enzyme of the pentose phosphate (B84403) pathway, crucial for cellular redox balance. Its inhibition is being explored for therapeutic applications in cancer and parasitic infections. There are currently no direct experimental studies demonstrating the inhibition of G6PD by benzoxazole derivatives. However, studies on structurally related heterocyclic compounds, such as benzimidazole and thiazole derivatives, have shown them to be potent inhibitors of G6PD. These findings suggest that fused heterocyclic scaffolds, in general, may have the potential to interact with the G6PD active site. In silico screening and molecular docking are being employed to identify new potential G6PD inhibitors from various chemical libraries.

Receptor Binding Studies: Molecular Interactions

The oxazole (B20620) scaffold, including the benzo[d]oxazole ring system, is a key structural element in ligands that bind to various receptors, influencing cellular signaling pathways.

Ligand-Receptor Binding Modes for Oxazole Scaffolds (e.g., Toll-like receptor, σ2 receptor)

Toll-like Receptors (TLRs): TLRs are a class of receptors that play a crucial role in the innate immune system. Benzoxazole derivatives have been designed as antagonists for Toll-like receptor 9 (TLR9), which is implicated in inflammatory disorders. The binding mode of these small molecule antagonists is thought to involve interactions with specific amino acid residues within the leucine-rich repeat (LRR) regions of the receptor. This interaction is believed to be critical for their antagonistic activity. Molecular modeling suggests that the geometry, flexibility, and basicity of the benzoxazole derivatives are important for their binding to the unusual ligand-binding surface of TLR9.

Computational Modeling of Binding Interactions (e.g., Docking Simulations)

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are invaluable tools for understanding the binding interactions of benzoxazole derivatives with their biological targets at a molecular level.

These simulations have been extensively used to predict the binding modes and affinities of benzoxazole derivatives to a wide range of proteins, including enzymes and receptors. For example, docking studies of benzoxazole derivatives with vascular endothelial growth factor receptor-2 (VEGFR-2) have identified key interactions with amino acid residues in the ATP-binding pocket, such as Leu35, Val43, and Lys63, which are crucial for stabilizing the inhibitor-receptor complex.

MD simulations provide further insights into the stability and dynamics of the ligand-protein complex over time. For instance, simulations of benzoxazole derivatives bound to cholinesterases have confirmed the stability of the compounds within the active site gorge, with average root-mean-square deviation (RMSD) values indicating minimal conformational changes during the simulation. These computational studies are instrumental in the rational design and optimization of new benzoxazole-based therapeutic agents.

Future Research Directions and Emerging Paradigms for 2,6 Diethylbenzo D Oxazole

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

While the synthesis of various benzoxazole (B165842) derivatives is well-established, the development of eco-friendly and efficient methods for 2,6-dialkyl substituted analogs like 2,6-diethylbenzoxazole is a critical area for future research. Traditional methods often rely on harsh conditions, such as high temperatures and strong acids. core.ac.uk Modern synthetic chemistry, however, is increasingly focused on "green" methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. frontiersin.orgrsc.org

Future research should focus on adapting and optimizing sustainable synthetic strategies for 2,6-diethylbenzoxazole. Of particular interest are microwave-assisted organic synthesis (MAOS) and the use of reusable, heterogeneous catalysts. Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of other benzoxazole derivatives. rsc.orgnih.gov The development of a microwave-assisted protocol for the condensation of 4-ethyl-2-aminophenol with propanoic acid derivatives would be a significant step forward.

Furthermore, the use of solid acid catalysts, such as Brønsted acidic ionic liquid gels or sulfonic acid-functionalized magnetic nanoparticles (Fe3O4@SiO2-SO3H), offers the potential for high-yield, solvent-free synthesis with the added benefit of easy catalyst recovery and reuse. nih.govajchem-a.comajchem-a.com A plausible sustainable synthetic route is outlined below:

Reaction Step Proposed Reagents and Conditions Key Advantages
Condensation 4-ethyl-2-aminophenol, PropionaldehydeReadily available starting materials
Cyclization/Oxidation Reusable solid acid catalyst (e.g., BAIL gel), Solvent-free, Microwave irradiationReduced reaction time, energy efficiency, catalyst recyclability, minimal waste

This approach would not only provide an environmentally benign pathway to 2,6-diethylbenzoxazole but also allow for the synthesis of a library of related 2-alkyl-6-ethylbenzoxazoles for structure-property relationship studies.

Advanced Structural Modifications for Tailored Electronic and Optical Properties

The electronic and photophysical properties of benzoxazoles are highly tunable through chemical modification, making them attractive candidates for applications in organic electronics. researchgate.net The introduction of substituents can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the absorption and emission characteristics of the molecule. researchgate.net

For 2,6-diethylbenzoxazole, the two ethyl groups are expected to act as weak electron-donating groups, which would likely raise the HOMO level and slightly decrease the HOMO-LUMO gap compared to the parent benzoxazole. This could lead to a red-shift in the absorption and emission spectra. A key area for future research will be to systematically investigate the effects of these alkyl substitutions on the molecule's photophysical properties.

Advanced structural modifications could involve the introduction of stronger electron-donating or electron-withdrawing groups at other positions on the benzoxazole ring system. For example, the introduction of an amino group at the 5- or 7-position could significantly enhance the electron-donating character, leading to further red-shifted emission and potentially interesting solvatochromic properties. Conversely, the addition of a nitro or cyano group would lower the LUMO level, resulting in a blue-shifted emission and altered electrochemical behavior.

Proposed Modification Anticipated Effect on Electronic Properties Potential Application
Introduction of a 5-amino groupIncreased HOMO energy, smaller HOMO-LUMO gapRed-shifted emitter for OLEDs
Introduction of a 5-nitro groupDecreased LUMO energy, larger HOMO-LUMO gapBlue-shifted emitter for OLEDs, electron transport material
Planarization of the structureEnhanced π-conjugation, improved charge transportHigh-mobility organic semiconductors

Computational studies, using methods such as Density Functional Theory (DFT), will be invaluable in predicting the electronic and optical properties of these modified structures, thereby guiding synthetic efforts. iosrjournals.org

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials, which combine the properties of both organic and inorganic components at the nanoscale, offer a route to novel materials with enhanced functionality. rsc.org The sol-gel process is a versatile method for creating such materials, allowing for the encapsulation of organic molecules within a porous inorganic matrix, such as silica (B1680970). rsc.org

The incorporation of 2,6-diethylbenzoxazole into a silica matrix via the sol-gel method is a promising avenue for the development of new fluorescent materials. rsc.org The fluorescence properties of benzoxazole dyes entrapped in silica matrices have been shown to be highly sensitive to the local environment, suggesting that 2,6-diethylbenzoxazole-doped silica could be used as a sensor. rsc.org

Future research in this area should explore the synthesis and characterization of these hybrid materials. Key parameters to investigate include the concentration of the benzoxazole dopant, the porosity of the silica matrix, and the nature of the interactions between the organic and inorganic components. The resulting materials could find applications in solid-state lighting, optical sensors, and as fluorescent probes.

Deepening Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and modification of 2,6-diethylbenzoxazole is crucial for optimizing reaction conditions and designing novel derivatives. While the general mechanism for the formation of 2-substituted benzoxazoles is believed to proceed through the formation of an amidinium salt intermediate followed by intramolecular cyclization, the specific kinetics and thermodynamics of this process for a 2,6-dialkyl substituted system are unknown. nih.gov

Computational chemistry can play a vital role in elucidating these reaction pathways. dntb.gov.ua DFT calculations can be used to model the transition states and intermediates of the cyclization reaction, providing insights into the reaction barriers and the role of the catalyst. iosrjournals.org Such studies could help to explain the observed regioselectivity and reactivity, and guide the development of more efficient catalytic systems.

Furthermore, experimental studies, such as kinetic monitoring of the reaction and isotopic labeling experiments, will be essential to validate the proposed mechanisms. A deeper understanding of these complex reactions will not only facilitate the synthesis of 2,6-diethylbenzoxazole and its derivatives but also contribute to the broader field of heterocyclic chemistry.

Expansion of Non-Biological Applications

While much of the research on benzoxazoles has focused on their biological activities, their unique photophysical and electronic properties make them highly suitable for a range of non-biological applications, particularly in the field of organic electronics. researchgate.net The development of novel 2,6-diethylbenzoxazole-based materials could lead to advancements in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

In the context of OLEDs, the tunable fluorescence of 2,6-diethylbenzoxazole and its derivatives makes them promising candidates for use as emitters or host materials. nih.govnih.gov The ethyl groups may also enhance the solubility and processability of the material, which is a key consideration for device fabrication. Future research should focus on the design and synthesis of 2,6-diethylbenzoxazole derivatives with optimized properties for OLED applications, such as high quantum yields and good thermal stability.

The potential for 2,6-diethylbenzoxazole to be used as a semiconductor in OFETs should also be explored. The planarity and extended π-system of the benzoxazole core are conducive to efficient charge transport. The influence of the diethyl substitution on the molecular packing and charge carrier mobility will be a critical area of investigation.

Interdisciplinary Research with Engineering and Physics

The successful development and application of 2,6-diethylbenzoxazole-based materials will require a highly interdisciplinary approach, involving collaboration between chemists, materials scientists, engineers, and physicists. Chemists will be responsible for the design and synthesis of novel derivatives with tailored properties. Materials scientists will focus on the fabrication and characterization of thin films and devices. Engineers will work on the integration of these materials into functional devices and systems. Physicists will be needed to understand the fundamental photophysical and electronic processes that govern the performance of these materials.

For example, the development of a new OLED emitter based on 2,6-diethylbenzoxazole would require a concerted effort from all of these disciplines. Chemists would synthesize the material, materials scientists would fabricate the OLED device, engineers would design the device architecture, and physicists would characterize the device performance and model the underlying device physics. Such collaborative efforts will be essential to unlock the full potential of this promising class of materials.

Q & A

Q. What conventional synthetic methods are suitable for preparing 2,6-Diethylbenzo[d]oxazole derivatives?

The Robinson-Gabriel synthesis and Fischer oxazole synthesis are foundational methods. For example, the Fischer method involves reacting cyanohydrins with aldehydes under anhydrous HCl to form substituted oxazoles . These approaches require precise control of stoichiometry and reaction conditions (e.g., reflux in ethanol with glacial acetic acid as a catalyst) to optimize yields, as demonstrated in analogous triazole syntheses .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and ring structure .
  • Melting Point Analysis : For purity assessment (e.g., light-yellow powder with m.p. 141–143°C in triazole analogs) .
  • Elemental Analysis : To validate molecular composition .

Q. How do substituents on the oxazole ring influence its chemical reactivity?

Electron-donating groups (e.g., ethyl) enhance resonance stabilization, while electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity at specific positions. Substituents also modulate diene behavior in Diels-Alder reactions .

Q. What biological activities are reported for structurally related oxazole derivatives?

Oxazoles exhibit antimicrobial, anti-tubercular, and anticancer activities. For instance, 4-(2,6-dichlorobenzyloxy)phenyl oxazole derivatives showed promising anti-tubercular activity in vitro . Substituted oxazoles also inhibit HIV-1 reverse transcriptase and STAT3 in cancer research .

Advanced Research Questions

Q. How can green chemistry approaches improve the synthesis of this compound derivatives?

Green methods such as microwave-assisted synthesis (reducing reaction time from hours to minutes) and ionic liquid solvents (enhancing yield and recyclability) minimize toxic byproducts. These approaches also improve energy efficiency compared to conventional reflux methods . For example, ultrasound-assisted synthesis reduces side reactions in heterocyclic systems .

Q. What computational strategies aid in understanding the stability and reactivity of this compound derivatives?

Density Functional Theory (DFT) studies quantify thermodynamic parameters (ΔH°, ΔG°, ΔS°) to predict isomer stability and reaction pathways. For platinum-oxazole complexes, DFT results aligned with experimental data on isomer ratios and degradation kinetics .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological data for oxazole derivatives?

SAR analysis identifies critical functional groups. For example:

  • Anti-tubercular activity : Dichlorophenoxy groups enhance target binding .
  • Anticancer activity : Substituent polarity influences interactions with DNA topoisomerases or microtubules . Systematic modification of the 2,6-diethylphenyl group can optimize selectivity and potency .

Q. What role do oxazole derivatives play in materials science applications?

Oxazole-based polymers exhibit unique optoelectronic properties, such as fluorescence in 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d]-[1,3]oxazole derivatives. These materials are explored for liquid crystals, conductive polymers, and dye-sensitized solar cells .

Q. How do reaction conditions affect the stereochemical outcomes of oxazole-containing metal complexes?

In platinum(II) complexes with benzoxazole ligands, reaction temperature and solvent polarity dictate isomer ratios. For example, cis-[PtCl₂(dmso)₂] yields distinct isomers detectable via ¹H NMR, with thermodynamic parameters guiding stability predictions .

Methodological Considerations

  • Contradiction Analysis : Conflicting biological data may arise from divergent assay conditions (e.g., cell lines, concentration ranges). Standardized protocols for cytotoxicity (e.g., MTT assays) and target-binding studies (e.g., DSF with SYPRO Orange dye ) are recommended.
  • Synthetic Optimization : Compare traditional (e.g., Fischer synthesis) and green methods (e.g., microwave) using DOE (Design of Experiments) to balance yield, purity, and sustainability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.